5-(Aminomethyl)pyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

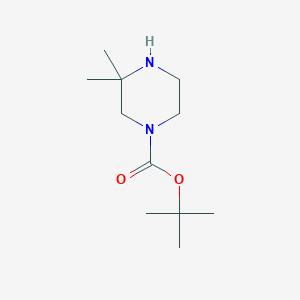

5-(Aminomethyl)pyrimidin-2-amine is a compound with the molecular formula C5H8N4 and a molecular weight of 124.15 . The IUPAC name for this compound is 5-(aminomethyl)pyrimidin-2-amine .

Synthesis Analysis

The synthesis of 5-(Aminomethyl)pyrimidin-2-amine has been demonstrated via a fully continuous flow process . This process involves three chemical transformations in six sequential continuous flow devices from an economical starting material, 2-cyanoacetamide .

Molecular Structure Analysis

The molecular structure of 5-(Aminomethyl)pyrimidin-2-amine is represented by the InChI code 1S/C5H8N4/c6-1-4-2-8-5(7)9-3-4/h2-3H,1,6H2,(H2,7,8,9) . The compound has a topological polar surface area of 77.8 Ų and a complexity of 77 .

Physical And Chemical Properties Analysis

5-(Aminomethyl)pyrimidin-2-amine has a molecular weight of 124.14 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 124.074896272 g/mol .

Scientific Research Applications

Antitrypanosomal Activity

5-(Aminomethyl)pyrimidin-2-amine: derivatives have been studied for their potential in treating human African trypanosomiasis (HAT) , also known as sleeping sickness. This disease is caused by protozoa of the genus Trypanosoma, specifically Trypanosoma brucei rhodesiense . The derivatives of this compound have shown promising in vitro antitrypanosomal activity, which could lead to the development of new treatments for HAT with fewer side effects compared to current therapies .

Anti-Malarial Applications

In the fight against malaria, particularly caused by Plasmodium falciparum , 5-(Aminomethyl)pyrimidin-2-amine derivatives have been tested for their antiplasmodial properties. Malaria is a major global health issue, and the emergence of resistance to current treatments makes the search for new anti-malarial drugs crucial. These derivatives have exhibited excellent antiplasmodial activity, indicating their potential as a basis for developing alternative malaria treatments .

Anti-Inflammatory Properties

Pyrimidine derivatives, including those of 5-(Aminomethyl)pyrimidin-2-amine, have been associated with anti-inflammatory effects. They are believed to inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2 , inducible nitric oxide synthase , tumor necrosis factor-α , nuclear factor κB , leukotrienes , and certain interleukins . This suggests their potential use in developing treatments for various inflammatory disorders .

Future Directions

properties

IUPAC Name |

5-(aminomethyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c6-1-4-2-8-5(7)9-3-4/h2-3H,1,6H2,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWDLVRYRPUQOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)N)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635008 |

Source

|

| Record name | 5-(Aminomethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Aminomethyl)pyrimidin-2-amine | |

CAS RN |

672324-80-0 |

Source

|

| Record name | 5-(Aminomethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Benzyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1290332.png)

amino}acetic acid](/img/structure/B1290363.png)